2-Bromo-1-(4-nitrophenyl)ethanol
Overview
Description
“2-Bromo-1-(4-nitrophenyl)ethanol” is a chemical compound with the molecular formula C8H8BrNO3 . It is also known as Ethanone, 2-bromo-1-(4-nitrophenyl)- .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been discussed in several papers . For instance, a one-pot strategy to synthesize alpha-Bromoketones from secondary alcohols using Ammonium Bromide and Oxone has been proposed .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 246.05800, a density of 1.69g/cm3, and a boiling point of 365.8ºC at 760 mmHg .Scientific Research Applications
Improved Synthesis Methods An improved synthesis method for 2-(4-propylphenyl)ethanol has been developed, which significantly reduces the formation of side-products like 1-(4-propylphenyl)ethanol and 2-bromoethanol, highlighting the chemical versatility and importance of compounds related to 2-Bromo-1-(4-nitrophenyl)ethanol in organic synthesis (Hashmi et al., 2006).
Recovery from Waste Ethanol The recovery of high-value pharmaceutical compounds, such as 1-(5-bromo-fur-2-il)-2-bromo-2-nitroethane, from ethanol solutions using nanofiltration, illustrates the application of this compound related compounds in pharmaceutical production cycles (Martínez et al., 2012).
Enantioselective Resolution in Drug Synthesis The compound has also been used in the enantioselective resolution of α-bromohydrins, which are intermediates in synthesizing new adrenergic agents, demonstrating its critical role in producing enantiomerically pure pharmaceuticals (Conde et al., 1998).
Microbial Reduction in Organic Synthesis The microbial reduction of various ketones, including this compound, using Rhodotorula sp. AS2.2241, emphasizes the compound's role in the synthesis of optically active secondary alcohols and its significance in biocatalysis (Yang et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-1-(4-nitrophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCQQYQFJPLEBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CBr)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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